![molecular formula C18H18N2O B098854 N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide CAS No. 19462-24-9](/img/structure/B98854.png)
N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide, also known as phenylacetylindole or PAI, is a synthetic compound with potential therapeutic applications. PAI belongs to the family of indole-based compounds, which have been extensively studied for their pharmacological properties. PAI has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of PAI is not fully understood. However, it is believed to act on multiple targets in the body, including the cannabinoid receptors, serotonin receptors, and opioid receptors. PAI has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects, which may contribute to the therapeutic effects of PAI.
Effets Biochimiques Et Physiologiques
PAI has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. PAI has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, PAI has been shown to modulate the activity of pain receptors in the central nervous system, leading to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
PAI has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over the chemical structure and purity of the compound. PAI has also been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments. However, there are also limitations to the use of PAI in lab experiments. The exact mechanism of action is not fully understood, which may limit its use in certain experiments. In addition, PAI may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on PAI. One area of research is the development of more potent and selective analogs of PAI. This may allow for more precise targeting of specific receptors and pathways in the body. Another area of research is the investigation of the potential therapeutic applications of PAI in various diseases, such as chronic pain, neurodegenerative diseases, and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of PAI and its potential off-target effects.
Méthodes De Synthèse
PAI can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Pictet-Spengler reaction. The most common method involves the reaction of 1H-indole-3-ethylamine with N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide chloride in the presence of a Lewis acid catalyst. The resulting product is purified using column chromatography to obtain pure PAI.
Applications De Recherche Scientifique
PAI has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. PAI has also been shown to have analgesic effects by modulating the activity of pain receptors in the central nervous system. In addition, PAI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
19462-24-9 |
|---|---|
Nom du produit |
N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide |
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H18N2O/c21-18(12-14-6-2-1-3-7-14)19-11-10-15-13-20-17-9-5-4-8-16(15)17/h1-9,13,20H,10-12H2,(H,19,21) |
Clé InChI |
XZYZQTZEHRPSAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Autres numéros CAS |
19462-24-9 |
Synonymes |
Benzeneacetamide, N-(2-(3-indolyl)ethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




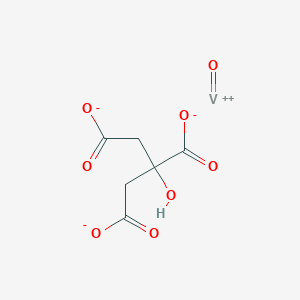
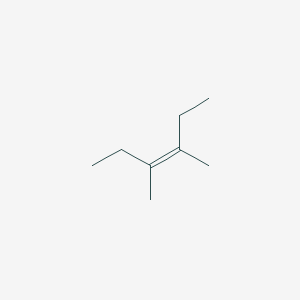
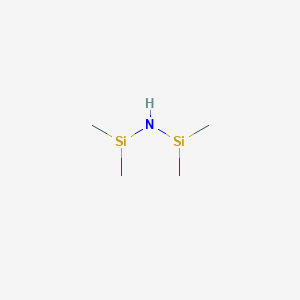

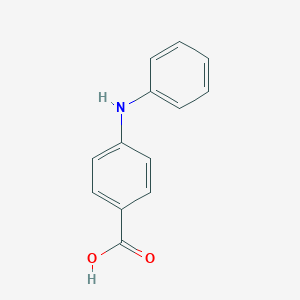
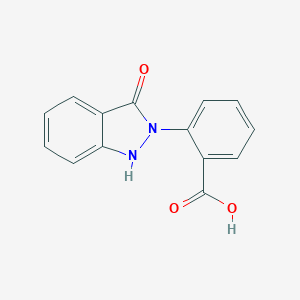
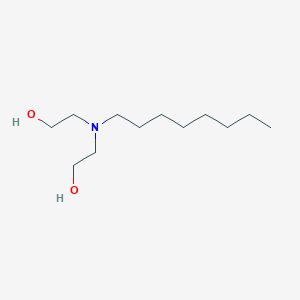
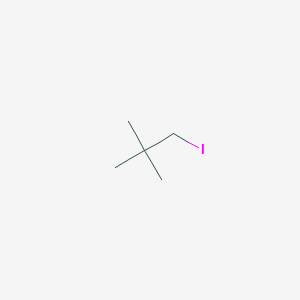
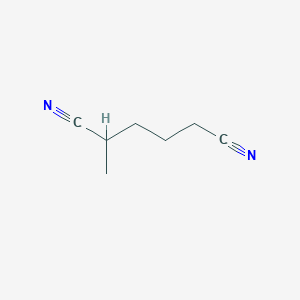
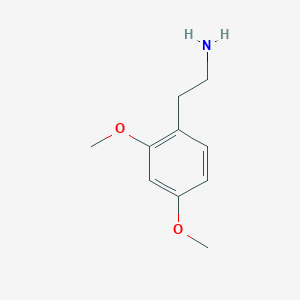
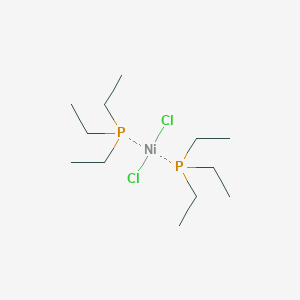
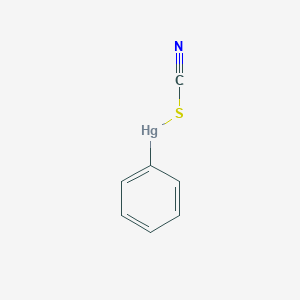
![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)